Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)9-5-6-11-10(7-9)12(15-14-11)8-3-2-4-8/h8-9H,2-7H2,1H3,(H,14,15) |
InChI Key |
GMYJKRUYTFQXCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)C(=NN2)C3CCC3 |
Origin of Product |
United States |
Preparation Methods
Cadogan Reaction for Indazole Formation
The Cadogan reaction, involving the reduction of nitrobenzaldehyde derivatives with triethyl phosphite, is a classical method for indazole synthesis. For example, 2-nitrobenzaldehyde reacts with substituted anilines under reflux to form Schiff bases, which cyclize upon reduction to yield 2-aryl-2H-indazoles. While this method is reliable, it often requires harsh conditions and generates stoichiometric phosphorous byproducts.
Palladium-Catalyzed Cyclization
Modern protocols leverage palladium catalysts for regioselective indazole formation. A 2011 study demonstrated that 3-iodoindazoles undergo Pd-catalyzed carbonylation with methanol or amines to produce 3-carboxylic esters or amides. This method, conducted under mild conditions (THF, 80°C, 12–24 h), achieves yields of 60–85% and tolerates diverse functional groups, making it suitable for scalable synthesis.
Introduction of the Cyclobutyl Group
Incorporating the cyclobutyl moiety at the 3-position of the indazole core requires precise stereochemical control. Two strategies are prevalent: direct alkylation and cross-coupling reactions .
Alkylation via Nucleophilic Substitution
Cyclobutylmethyl halides or sulfonates react with deprotonated indazoles in polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C. For instance, treating 3-bromo-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate with cyclobutylmagnesium bromide in THF yields the alkylated product. However, this method risks over-alkylation and requires careful stoichiometric control.
Suzuki-Miyaura Cross-Coupling
Palladium-mediated cross-coupling between 3-bromoindazoles and cyclobutylboronic acids offers superior regioselectivity. A 2022 patent detailed the use of Pd(dba)₂/XPhos catalyst systems in THF at 80°C, achieving >90% conversion with minimal byproducts. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(dba)₂ | Maximizes turnover |
| Ligand | XPhos (10 mol%) | Enhances selectivity |
| Solvent | THF | Improves solubility |
| Temperature | 80°C | Balances rate/side reactions |
Esterification of the Carboxyl Group
The final step involves esterification of the 5-carboxylic acid intermediate. Three methods are widely employed:
Fischer Esterification
Heating the carboxylic acid with excess methanol and H₂SO₄ (cat.) under reflux (12–24 h) provides the methyl ester. While cost-effective, this method suffers from low yields (50–60%) due to equilibrium limitations.
Coupling Reagents for Activated Esters
Modern protocols favor coupling agents like HBTU or EDC/HOBt. For example, reacting 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid with HBTU and DIPEA in DMF at 25°C for 2 h, followed by methanol quench, achieves >95% conversion. This method is efficient but generates stoichiometric urea byproducts.
Continuous Flow Esterification
A 2022 automated workflow utilized Negishi coupling in tandem with flow chemistry to synthesize C(sp³)-enriched esters. By reacting organozinc reagents with methyl chloroformate in a microreactor (residence time: 5 min, 25°C), the team achieved 87% yield with >99% purity.
Purification and Analytical Validation
Post-synthesis purification is critical for pharmaceutical-grade material.
Chromatographic Techniques
Silica gel chromatography (hexane/EtOAc gradients) remains the gold standard for isolating the target compound. A 2021 study reported using 230–400 mesh silica with 4:1 → 1:1 hexane/EtOAc elution, yielding 98% purity.
Crystallization Optimization
Recrystallization from toluene/MeOH (3:1 v/v) at −20°C produces needle-like crystals suitable for X-ray diffraction. Differential Scanning Calorimetry (DSC) reveals a melting point of 142–144°C, confirming polymorphic Form A.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 3.74 (s, 3H, COOCH₃), 3.23–3.11 (m, 2H, cyclobutyl CH₂), 2.96–2.45 (m, 4H, tetrahydroindazole CH₂).
-
HRMS : m/z calcd. for C₁₃H₁₈N₂O₂ [M+H]⁺: 235.1447; found: 235.1443.
Scalability and Industrial Considerations
Cost Analysis of Routes
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid, enabling further derivatization.
Example reaction:
-
This reaction is critical for generating intermediates for amide coupling or salt formation.
-
Subsequent activation with reagents like thionyl chloride (SOCl₂) converts the acid to an acid chloride, enabling nucleophilic acyl substitutions .
Nucleophilic Aromatic Substitution (SNAr)
The indazole core participates in SNAr reactions at electron-deficient positions, particularly when activated by electron-withdrawing groups.
Key conditions:
-
Solvent: DMF or THF
-
Base: N-methylmorpholine or K₂CO₃
-
Electrophiles: Alkyl halides, aryl boronic acids
Example:
-
Yields depend on steric hindrance from the cyclobutyl group.
Negishi Coupling
Palladium-catalyzed cross-couplings introduce alkyl/aryl groups at the indazole’s 3-position:
-
Organozinc reagents (e.g., benzylzinc bromide) enable C(sp³)-C(sp³) bond formation.
-
Catalytic system: Pd(dba)₂ with XPhos or CPhos ligands (yields: 85–97%) .
Suzuki-Miyaura Coupling
Aryl boronic acids couple with halogenated indazole derivatives under Pd catalysis:
-
Requires bromination at the indazole’s 4- or 7-position.
Reductive Cyclization
The tetrahydroindazole scaffold participates in reductive cyclizations to form fused polycyclic systems.
Conditions:
-
Reductant: Zn/HOAc or NH₃BH₃
-
Catalyst: NiCl₂ or FeCl₃
Example:
Cyclobutane Ring Functionalization
The cyclobutyl group undergoes strain-driven reactions:
Ring-Opening Metathesis
Catalyzed by Grubbs’ catalyst:
-
Limited by steric hindrance from the indazole core.
Photochemical [2+2] Cycloaddition
UV irradiation facilitates dimerization:
-
Highly dependent on solvent polarity and substituents.
Indazole Core Oxidation
Controlled oxidation with m-CPBA forms N-oxide derivatives:
-
Modifies electronic properties for downstream reactivity.
Ester Reduction
LiAlH₄ reduces the ester to a primary alcohol:
Challenges and Optimization
Scientific Research Applications
Structural Characteristics
The structural framework of methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate contributes to its biological activity. The cyclobutyl moiety enhances the compound's lipophilicity and may influence its interaction with biological targets.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Its structural features allow for modifications that can enhance biological activity or reduce toxicity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines through different mechanisms:
| Cell Line | IC50 (nM) |
|---|---|
| A375 (melanoma) | < 50 |
| MCF7 (breast) | < 100 |
| HCT116 (colon) | < 75 |
The compound's mechanism of action involves the modulation of key signaling pathways related to cell proliferation and apoptosis.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential to mitigate neurodegenerative diseases by inhibiting neuronal apoptosis and promoting cell survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, indicating potential applications in developing new antimicrobial agents.
Enzyme Inhibition Studies
Enzyme inhibition research has revealed that this compound can effectively inhibit several kinases involved in cancer progression. This positions it as a lead compound for targeted cancer therapies.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell cycle arrest and induction of apoptosis. The findings showed a reduction in cell viability by over 70% at concentrations as low as 50 nM in A375 melanoma cells.
Case Study 2: Neuroprotective Properties
In a neuroprotection study using animal models of neurodegeneration, the administration of this compound resulted in reduced neuronal loss and improved cognitive function. The study suggested that this compound could be a promising candidate for treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. For instance, indazole derivatives are known to inhibit cyclo-oxygenase-2 (COX-2) and other enzymes involved in inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Table 1: Comparative Properties of Tetrahydroindazole Derivatives
*Estimated based on cyclopropyl analog .
Key Observations:
- Cyclobutyl vs. The larger ring size may also influence conformational flexibility and strain .
- Ester Group Variation : The methyl ester in the target compound has a marginally lower molar mass than the ethyl ester analog (C₁₀H₁₄N₂O₂, 194.23 g/mol) . Ethyl esters generally exhibit higher lipophilicity, which can impact bioavailability.
- Phenyl vs. Cycloalkyl: The phenyl-substituted analog (C₁₇H₂₀N₂O₄·H₂O) forms intermolecular O–H···N hydrogen bonds in its crystal structure, leading to dimerization . In contrast, the non-polar cyclobutyl group in the target compound likely reduces hydrogen-bonding capacity, favoring hydrophobic interactions.
Hydrogen Bonding and Crystal Packing
The phenyl-substituted analog () exhibits extensive hydrogen bonding, including O–H···N and O–H···O interactions, resulting in a stable dimeric structure. In contrast, the target compound’s methyl ester group can act only as a hydrogen bond acceptor (via the carbonyl oxygen), limiting its ability to form robust supramolecular networks. Cycloalkyl substituents like cyclobutyl may induce steric hindrance, further reducing crystal packing efficiency compared to planar aromatic groups .
Conformational Analysis
The tetrahydroindazole core adopts a half-chair conformation in the phenyl-substituted analog, as observed in its crystal structure . The cyclobutyl group in the target compound likely imposes additional puckering strain, as described by Cremer and Pople’s ring puckering coordinates . This strain could influence binding affinity in biological systems by altering the molecule’s three-dimensional shape.
Biological Activity
Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS Number: 1427501-63-0) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure with a cyclobutyl group attached to the tetrahydroindazole framework. Its molecular formula is with a molecular weight of approximately 234.29 g/mol. The compound is characterized by its unique structural attributes that may influence its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest its potential as an inhibitor for specific kinases and other therapeutic targets.
Pharmacological Studies
-
Inhibitory Activity :
- The compound has been evaluated for its inhibitory effects on key enzymes such as GSK-3β and FGFR (Fibroblast Growth Factor Receptor). In related studies, compounds with similar structures demonstrated IC50 values ranging from nanomolar to micromolar concentrations against these targets .
- Table 1 summarizes the IC50 values of structurally related compounds:
Compound Name Target IC50 (nM) Compound A GSK-3β 8 Compound B FGFR1 <4.1 Compound C FGFR2 2.0 - Antiproliferative Effects :
Study on Anticancer Activity
A recent study investigated the anticancer potential of this compound in vitro using multiple cancer cell lines. The findings revealed that the compound effectively inhibited cell growth at low micromolar concentrations and induced apoptosis in treated cells. The study highlighted its potential as a lead compound for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
The SAR analysis conducted on methyl 3-cyclobutyl derivatives provided insights into how modifications to the indazole scaffold influence biological activity. Substituents at the 4-position and 6-position were found to be crucial for enhancing inhibitory potency against target enzymes .
Q & A
Basic: What are the recommended methods for confirming the structural integrity of Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate?
Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Use the SHELX suite (SHELXD for structure solution, SHELXL for refinement) to resolve bond lengths, angles, and cyclobutyl puckering parameters . ORTEP-III (via WinGX) can visualize thermal ellipsoids to assess disorder .
- NMR spectroscopy : Assign peaks using - and -NMR to confirm the indazole core, cyclobutyl substituent, and ester group. For example, the absence of NH signals in -NMR (e.g., δ 10–12 ppm) suggests proper N-substitution .
- IR spectroscopy : Look for carbonyl (C=O) stretches at ~1700–1675 cm and hydroxyl (OH) bands at ~3400 cm to verify ester and hydroxyl groups .
Advanced: How can researchers resolve contradictions in reported biological activities of tetrahydroindazole derivatives?
Answer:
Contradictions often arise from variations in assay design or compound purity:
- Standardize test models : Compare MIC (minimum inhibitory concentration) values across studies using identical microbial strains (e.g., Staphylococcus aureus ATCC 25923) .
- Control stereochemistry : Use chiral HPLC or X-ray crystallography to verify diastereomer ratios, as biological activity can vary significantly between enantiomers .
- Assess solubility : Differences in DMSO/water ratios or surfactants (e.g., Tween-80) may alter bioavailability .
Basic: What synthetic routes are effective for preparing tetrahydroindazole scaffolds like this compound?
Answer:
Key steps include:
- Cyclocondensation : React cyclohexane-1,3-diones with hydrazines under acidic conditions to form the indazole core .
- O-Alkylation : Use phenacyl bromides and KCO in acetone to introduce alkoxy groups at position 3 .
- Esterification : Employ ethyl/methyl chloroformate with DMAP catalysis to install the carboxylate group .
Advanced: How can computational methods improve conformational analysis of the cyclobutyl and tetrahydroindazole moieties?
Answer:
- Puckering coordinates : Apply Cremer-Pople parameters to quantify cyclobutyl ring puckering using Cartesian coordinates from X-ray data. For example, calculate the puckering amplitude () and phase angle () to distinguish chair vs. boat conformations .
- DFT optimization : Use Gaussian or ORCA to model ground-state geometries and compare with experimental bond lengths/angles from SHELXL-refined structures .
Basic: What analytical techniques are critical for assessing purity in tetrahydroindazole derivatives?
Answer:
- HPLC-MS : Use a C18 column with acetonitrile/water gradients and ESI-MS detection to identify impurities (e.g., unreacted hydrazines or diketones) .
- Melting point analysis : Compare observed mp (e.g., 165–166°C for related compounds) with literature values to detect polymorphic variations .
Advanced: How can researchers optimize crystallization conditions for X-ray studies of methyl indazole carboxylates?
Answer:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) mixed with alcohols (MeOH, EtOH) to enhance crystal growth .
- Twinned data handling : In SHELXL, use the TWIN command with BASF parameters to refine structures from twinned crystals .
- Low-temperature data collection : Cool crystals to 100 K using liquid N to reduce thermal motion artifacts .
Basic: What are common pitfalls in interpreting 1H^1H1H-NMR spectra of tetrahydroindazole derivatives?
Answer:
- Overlapping signals : Use 2D COSY or NOESY to resolve crowded regions (e.g., δ 1.2–2.5 ppm for methyl and cyclohexyl protons) .
- Dynamic exchange : Broadened OH or NH signals may indicate tautomerism; suppress exchange by using DO or increasing temperature .
Advanced: How can researchers design structure-activity relationship (SAR) studies for methyl indazole carboxylates?
Answer:
- Scaffold diversification : Synthesize analogs with substituents at positions 3 (cyclobutyl) and 5 (ester) to probe steric/electronic effects .
- Biological assays : Test antinociceptive activity in murine models (e.g., tail-flick test) and compare IC values with computational docking scores (e.g., AutoDock Vina) .
Basic: How should researchers handle discrepancies in reported melting points for similar indazole derivatives?
Answer:
- Recrystallization : Repurify the compound using solvents cited in conflicting studies (e.g., DMF/acetic acid vs. ethanol/water) .
- DSC analysis : Perform differential scanning calorimetry to detect polymorphs or solvates that may alter mp .
Advanced: What strategies mitigate racemization during synthesis of chiral tetrahydroindazole derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
